![molecular formula C14H20N2O B2492377 N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide CAS No. 2411219-76-4](/img/structure/B2492377.png)
N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide, also known as DMAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular formula of C14H20N2O. The purpose of
Mechanism of Action
The exact mechanism of action of N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide is not well understood, but it is believed to act as a nucleophilic catalyst in organic reactions. It has also been shown to interact with metal ions, potentially through the formation of coordination complexes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide, as it has primarily been studied for its applications in organic synthesis and metal-catalyzed reactions. However, some studies have suggested that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide in lab experiments is its versatility as a reagent in organic synthesis and metal-catalyzed reactions. However, its potential toxicity and limited information on its biochemical and physiological effects may limit its use in certain applications.
Future Directions
There are several potential future directions for the use of N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide in scientific research. One area of interest is its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanisms of action and potential applications as an anticancer agent. Finally, the synthesis of new derivatives of N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide may lead to the development of more effective reagents for use in organic synthesis and metal-catalyzed reactions.
In conclusion, N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide is a chemical compound that has potential applications in scientific research. Its versatility as a reagent in organic synthesis and metal-catalyzed reactions, as well as its potential as a fluorescent probe and anticancer agent, make it an interesting compound for further study. However, more research is needed to fully understand its mechanisms of action and potential limitations.
Synthesis Methods
N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 4-methylacetophenone with N,N-dimethylformamide dimethyl acetal in the presence of an acid catalyst. This reaction yields N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide as a yellow oil, which can be purified using column chromatography.
Scientific Research Applications
N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a ligand for metal-catalyzed reactions. It has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a potential anticancer agent.
properties
IUPAC Name |
N-[2-(dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-5-14(17)15-13(10-16(3)4)12-8-6-11(2)7-9-12/h5-9,13H,1,10H2,2-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWOSFQNPQNMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN(C)C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide |
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